Pan‑αV Potency: CWHM-12 vs. MK‑0429 (Selective αvβ3 Antagonist)
CWHM-12 demonstrates a balanced pan‑αV inhibition profile with IC50 values of 0.2 nM (αvβ8), 0.8 nM (αvβ3), 1.5 nM (αvβ6), and 1.8 nM (αvβ1), whereas MK‑0429 (L‑000845704) is a selective αvβ3 antagonist with an IC50 of 80 nM and lacks significant activity on other αV family members tested . The median αV potency of CWHM-12 is approximately two orders of magnitude higher (40‑ to 400‑fold depending on the heterodimer) than that of MK‑0429 for the shared target αvβ3 .
| Evidence Dimension | αV integrin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.2 nM (αvβ8), 0.8 nM (αvβ3), 1.5 nM (αvβ6), 1.8 nM (αvβ1) |
| Comparator Or Baseline | MK‑0429: 80 nM (αvβ3); no reported activity on αvβ1, αvβ5, αvβ6, αvβ8 |
| Quantified Difference | CWHM-12 is 100× more potent on αvβ3; additionally covers αvβ1, αvβ6, and αvβ8 which MK‑0429 does not inhibit |
| Conditions | Cell‑free receptor‑ligand interaction assays using purified recombinant human integrins |
Why This Matters
For fibrosis models requiring simultaneous blockade of multiple αV integrins to suppress TGF‑β activation, the pan‑αV profile of CWHM-12 is mechanistically essential and cannot be achieved with selective agents like MK‑0429.
